Ethyl iodofluoroacetate

Description

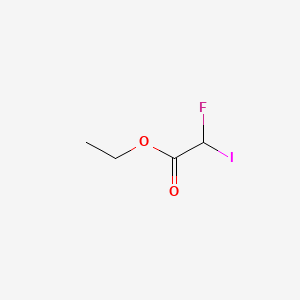

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEACDPQRCJXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371910 | |

| Record name | Ethyl iodofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-58-1 | |

| Record name | Ethyl 2-fluoro-2-iodoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl iodofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl fluoroiodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Iodofluoroacetate (CAS 401-58-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl Iodofluoroacetate, a valuable fluorinated C2 building block in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, reactivity, and application, with a focus on the mechanistic rationale that guides its effective use in research and development.

Core Characteristics and Physicochemical Properties

Ethyl 2-fluoro-2-iodoacetate is a halogenated ester that serves as a precursor for introducing the monofluoromethyl group, a motif of increasing importance in medicinal chemistry. The presence of both fluorine and iodine at the α-carbon imparts unique reactivity, making it a powerful tool for constructing complex molecular architectures. Its key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 401-58-1 | [1] |

| Molecular Formula | C₄H₆FIO₂ | [2] |

| Molecular Weight | 231.99 g/mol | [2] |

| Boiling Point | 176.2 °C at 760 mmHg | [1] |

| Density | 1.89 g/cm³ | [1] |

| Flash Point | 60.3 °C | [1] |

| Appearance | Clear Liquid | [3] |

| Canonical SMILES | CCOC(=O)C(F)I | [1] |

| InChIKey | HEEACDPQRCJXKT-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

While not as commonly commercially available as its brominated or chlorinated analogs, this compound can be reliably synthesized in the laboratory via a halogen exchange reaction, most notably the Finkelstein reaction. This Sₙ2-type reaction is an efficient method for converting alkyl chlorides or bromides to the corresponding iodides.[4]

The protocol described below is based on the established principles of the Finkelstein reaction, utilizing the commercially available Ethyl Bromofluoroacetate as the starting material. The choice of acetone as the solvent is critical; sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) byproduct is not, effectively driving the reaction to completion through precipitation (Le Châtelier's principle).[4][5]

Proposed Synthesis Workflow: Finkelstein Reaction

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Ethyl bromofluoroacetate (1.0 equiv.)

-

Sodium iodide (NaI, 1.5 equiv.)

-

Anhydrous acetone

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl bromofluoroacetate and anhydrous acetone (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add sodium iodide to the solution.

-

Reaction Execution: Heat the mixture to a gentle reflux (the boiling point of acetone is ~56 °C) with vigorous stirring. A white precipitate of sodium bromide should begin to form.[5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Initial Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

Aqueous Extraction: Redissolve the resulting oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.

-

Drying and Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.[6]

Chemical Reactivity and Mechanistic Insights: The Reformatsky Reaction

The primary utility of this compound in synthesis is its role in the Reformatsky Reaction . This reaction involves the oxidative addition of zinc metal into the carbon-halogen bond to form an organozinc intermediate, known as a Reformatsky enolate.[6][7] This enolate is a "soft" nucleophile, which readily adds to aldehydes and ketones to form β-hydroxy esters.[7]

A key advantage of the Reformatsky reagent over more reactive organometallics (like Grignard or organolithium reagents) is its lower basicity. This chemoselectivity prevents side reactions such as deprotonation of acidic protons on the carbonyl substrate or nucleophilic attack on the ester moiety of another reagent molecule.[6] The reactivity of the α-haloester is directly related to the halogen, following the trend I > Br > Cl, making this compound a highly reactive substrate for this transformation.

Generalized Mechanism of the Reformatsky Reaction

Caption: Key stages of the zinc-mediated Reformatsky Reaction.

The reaction proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom, facilitating the nucleophilic attack from the enolate carbon to the carbonyl carbon.[8] Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final α-fluoro-β-hydroxy ester.[6]

Applications in Medicinal Chemistry and Drug Development

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity. This compound provides a direct route to α-monofluorinated carbonyl compounds, which are valuable precursors for more complex pharmaceutical targets.

The β-hydroxy esters produced from the Reformatsky reaction are particularly useful synthons. The hydroxyl and ester functionalities can be further manipulated to create a wide array of structures. For instance, enantioselective versions of the Reformatsky reaction, using chiral ligands, can produce these building blocks with high stereocontrol, which is critical for developing single-enantiomer drugs.[4]

Spectroscopic Characterization (Predicted)

No definitive, published experimental spectra for this compound were identified. However, based on its structure and analysis of analogous compounds (e.g., ethyl fluoroacetate, ethyl difluoroacetate), the following spectral characteristics can be predicted.[9][10][11]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H NMR | ~ 6.0 - 6.5 | Doublet (d) | JH-F ≈ 48-55 Hz | -CH(F)I |

| ~ 4.2 - 4.4 | Quartet (q) | JH-H ≈ 7.1 Hz | -O-CH₂-CH₃ | |

| ~ 1.2 - 1.4 | Triplet (t) | JH-H ≈ 7.1 Hz | -O-CH₂-CH₃ | |

| ¹³C NMR | ~ 165 | Doublet (d) | JC-F ≈ 20-30 Hz | C=O |

| ~ 63 | Singlet (s) | -O-CH₂-CH₃ | ||

| ~ 30-40 | Doublet (d) | JC-F ≈ 180-200 Hz | -CH(F)I | |

| ~ 14 | Singlet (s) | -O-CH₂-CH₃ | ||

| ¹⁹F NMR | ~ -170 to -190 | Doublet (d) | JF-H ≈ 48-55 Hz | -CH(F)I |

Rationale for Predictions:

-

¹H NMR: The α-proton is significantly deshielded by the adjacent electronegative fluorine and iodine atoms and is split into a large doublet by the fluorine. The ethyl group protons show a standard quartet-triplet pattern.

-

¹³C NMR: The α-carbon will exhibit a very large one-bond coupling to fluorine (¹JCF). The carbonyl carbon will show a smaller two-bond coupling (²JCF).

-

¹⁹F NMR: The chemical shift for a monofluorinated alkyl group is typically in this range. The signal will be split into a doublet by the adjacent α-proton.

Safety, Handling, and Storage

Hazard Statement: Irritant.[1] While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests hazards common to α-halo esters and alkyl iodides. It should be handled with appropriate caution.

-

Handling:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

It is likely a lachrymator (tear-producing agent), a common property of α-halo carbonyl compounds.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from light, as alkyl iodides can be light-sensitive.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

-

-

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains.

-

This guide is intended for use by qualified professionals. Always perform a thorough risk assessment before beginning any new experimental procedure.

References

- 1. Finkelstein Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Finkelstein Reaction [unacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

Ethyl iodofluoroacetate molecular structure and weight

An In-Depth Technical Guide to Ethyl Iodofluoroacetate: Molecular Structure, Properties, and Synthetic Applications

Executive Summary

This compound is a halogenated ester of significant interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures relevant to pharmaceutical development. Its unique structure, featuring iodine, fluorine, and an ester functional group on a two-carbon backbone, imparts valuable reactivity. The presence of the carbon-iodine bond allows for the formation of organometallic intermediates, most notably in the Reformatsky reaction, while the fluorine atom modulates the molecule's electronic properties and can confer desirable characteristics to the final products. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, a representative synthesis protocol, and its primary application as a key reagent in carbon-carbon bond formation.

Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers

Core Molecular Structure Analysis

This compound possesses a chiral center at the alpha-carbon (C2), which is substituted with four different groups: an iodo group, a fluoro group, a hydrogen atom (implied, but critical for stereochemistry), and an ethoxycarbonyl group. The high electronegativity of the fluorine atom and the large atomic radius and polarizability of the iodine atom create a unique electronic environment at the alpha-carbon, making the C-I bond susceptible to oxidative addition with metals like zinc.

References

1H NMR and 13C NMR data for ethyl iodofluoroacetate

An In-depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl Iodofluoroacetate

Abstract

Introduction: The Structural Challenge of this compound

This compound (C₄H₆FIO₂) is a halogenated ester featuring a stereogenic center at the α-carbon. The presence of three distinct electronegative atoms (oxygen, fluorine, and iodine) directly influencing this chiral center and the adjacent carbonyl group creates a unique electronic environment. Understanding this environment is critical for predicting reactivity and biological activity.

NMR spectroscopy is uniquely suited for this challenge. The presence of NMR-active nuclei—¹H, ¹³C, and ¹⁹F—allows for a multi-faceted analysis of the molecule's connectivity and stereochemistry.[1] Specifically, the large chemical shift dispersion and characteristic coupling patterns associated with fluorine make NMR an exceptionally powerful tool for confirming the structure of fluorinated compounds.[2] This guide will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, focusing on the diagnostic signals that would confirm the successful synthesis of this compound.

Experimental Methodology: A Protocol for High-Fidelity Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and optimized data acquisition parameters.[3] The protocols outlined below are designed to yield high-resolution, artifact-free spectra suitable for unambiguous structural assignment.

Experimental Workflow Diagram

The overall process, from sample handling to final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol 1: Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity.

-

Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR, or up to 50 mg for ¹³C NMR, into a clean, dry vial.[4] Higher concentrations for ¹³C NMR are necessary due to the low natural abundance (~1.1%) and smaller magnetic moment of the ¹³C nucleus.[5]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[6] Deuterated solvents are required for the spectrometer's field-frequency lock system. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its relatively simple residual solvent signal.

-

Dissolution & Filtration: Gently agitate the vial to ensure complete dissolution of the sample. Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean 5 mm NMR tube.[7] This step is critical to remove any suspended particles that cause line broadening. Cotton wool should be avoided as solvents can leach impurities from it.

-

Finalizing the Sample: Ensure the sample height in the tube is between 4-5 cm, which corresponds to the active volume of the spectrometer's receiver coils.[3][7] Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: Spectrometer Setup and Data Acquisition

These parameters are tailored for a standard high-field NMR spectrometer (e.g., 400-600 MHz).

-

Instrument Preparation: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.[8]

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.[8]

-

¹H NMR Acquisition Parameters:

-

Spectral Width (sw): Set to a range of approximately 12-16 ppm to ensure all signals are captured.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.[8] For quantitative analysis, a longer delay (e.g., 5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (nt): Start with 16 scans for a preliminary spectrum, increasing as needed to improve the signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition Parameters:

-

Spectral Width (sw): Use a wide spectral width of ~220 ppm, as ¹³C chemical shifts are much more dispersed than ¹H shifts.[5][9]

-

Acquisition Mode: Employ proton broadband decoupling (e.g., zgpg30) to collapse all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[9] This greatly simplifies the spectrum and improves signal-to-noise.

-

Relaxation Delay (d1): A standard delay of 2 seconds is appropriate for qualitative spectra.

-

Number of Scans (nt): A significantly higher number of scans (e.g., 128, 256, or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum: Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The interpretation relies on chemical shift, integration, and spin-spin splitting patterns.

Molecular Structure and Coupling Pathways

The key interactions governing the splitting patterns are the three-bond H-H coupling (³JHH) in the ethyl group and the two-bond H-F coupling (²JHF) at the α-carbon.

Caption: Key proton environments and their NMR coupling relationships.

Signal Assignment and Rationale

-

Signal 1: Ethyl Methyl Protons (Hₐ)

-

Predicted Chemical Shift (δ): ~1.3 ppm. These protons are furthest from the electronegative atoms and thus appear most upfield.

-

Integration: 3H.

-

Multiplicity: Triplet (t). According to the n+1 rule, these three protons are coupled to the two adjacent methylene protons (2+1=3), resulting in a triplet.[10] The expected coupling constant (³J_ab) is ~7 Hz.[11]

-

-

Signal 2: Ethyl Methylene Protons (Hₑ)

-

Predicted Chemical Shift (δ): ~4.3 ppm. These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield compared to a standard alkyl CH₂ group.[12]

-

Integration: 2H.

-

Multiplicity: Quartet (q). These two protons are coupled to the three adjacent methyl protons (3+1=4), resulting in a quartet with the same coupling constant, ³J_ba ≈ 7 Hz.[11]

-

-

Signal 3: α-Methine Proton (Hₐ)

-

Predicted Chemical Shift (δ): ~5.8 - 6.2 ppm. This proton is subject to powerful deshielding effects from three adjacent electronegative groups: the carbonyl oxygen, the fluorine atom, and the iodine atom. This will shift its resonance to a very downfield position.

-

Integration: 1H.

-

Multiplicity: Doublet (d). The primary splitting of this signal will be caused by coupling to the single, directly-bonded fluorine atom. This two-bond (geminal) H-F coupling is typically very large. The expected coupling constant (²J_HF) is in the range of 45-55 Hz.[13]

-

Predicted ¹³C NMR Spectrum: Interpretation and Analysis

The broadband proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom. The key diagnostic features will be the chemical shifts and the characteristic splitting of signals due to C-F coupling.[9]

-

Signal 1: Ethyl Methyl Carbon (-CH₃)

-

Signal 2: Ethyl Methylene Carbon (-CH₂O-)

-

Predicted Chemical Shift (δ): ~62 ppm. The direct attachment to oxygen causes a significant downfield shift.[15] It will appear as a singlet.

-

-

Signal 3: α-Carbon (-CHFI)

-

Predicted Chemical Shift (δ): ~80 - 90 ppm. This carbon's chemical shift is complex, influenced by the attached fluorine (which causes a large downfield shift) and iodine (which also has a deshielding, albeit more complex, effect).

-

Multiplicity: Doublet (d). Even in a proton-decoupled spectrum, this carbon signal will be split into a large doublet due to the one-bond coupling to fluorine (¹J_CF). This coupling is typically very large, in the range of 200-250 Hz.[16] This large doublet is a definitive indicator of a C-F bond.

-

-

Signal 4: Carbonyl Carbon (-C=O)

-

Predicted Chemical Shift (δ): ~165 ppm. This is a characteristic chemical shift for an ester carbonyl carbon.[9][15]

-

Multiplicity: Doublet (d). This carbon will exhibit a smaller two-bond coupling to the fluorine atom (²J_CF). This will split the carbonyl signal into a small doublet with a coupling constant typically in the range of 20-35 Hz. This secondary coupling provides further confirmation of the molecular structure.

-

Data Summary Tables

The predicted NMR data are summarized below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assigned Protons | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -O-C(=O)-CHFI | 5.8 - 6.2 | 1H | Doublet (d) | ²J_HF ≈ 45-55 |

| -O-CH₂-CH₃ | ~4.3 | 2H | Quartet (q) | ³J_HH ≈ 7 |

| -O-CH₂-CH₃ | ~1.3 | 3H | Triplet (t) | ³J_HH ≈ 7 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, Proton-Decoupled)

| Assigned Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C =O | ~165 | Doublet (d) | ²J_CF ≈ 20-35 |

| -C HFI | 80 - 90 | Doublet (d) | ¹J_CF ≈ 200-250 |

| -O-C H₂- | ~62 | Singlet | - |

| -C H₃ | ~14 | Singlet | - |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted ¹H spectrum is characterized by a standard ethyl ester pattern (a quartet and a triplet) and a highly deshielded doublet for the α-methine proton, with a large H-F coupling constant being the key diagnostic feature. The ¹³C spectrum provides complementary and definitive evidence, most notably through the very large one-bond C-F coupling constant on the α-carbon and the smaller two-bond C-F coupling on the carbonyl carbon. By following the rigorous experimental protocols detailed herein, researchers can acquire high-quality data that, when compared against these predicted values, will provide an unambiguous confirmation of the molecular structure.

References

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. biophysics.org [biophysics.org]

- 3. organomation.com [organomation.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. depts.washington.edu [depts.washington.edu]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eclass.uoa.gr [eclass.uoa.gr]

- 14. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

The Analytical Fingerprint of a Unique Building Block: An In-depth Technical Guide to the IR and Mass Spectrometry of Ethyl Iodofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iodofluoroacetate (EIFA) represents a unique trifunctional building block in synthetic and medicinal chemistry, incorporating an ester, a fluorine atom, and an iodine atom on the same α-carbon. This distinctive structure imparts specific reactivity and conformational properties, making its unambiguous characterization paramount. This in-depth guide provides a comprehensive analysis of the core analytical techniques for EIFA: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral features. We will explore the theoretical underpinnings, predict the spectral outcomes, and provide field-proven, self-validating experimental protocols for the practical analysis of this and similar halogenated esters.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable reagent for the introduction of the fluoroacetate moiety. The presence of iodine, a larger and more polarizable halogen, offers a site for further functionalization through cross-coupling reactions or nucleophilic substitution, making EIFA a versatile tool in the synthesis of complex pharmaceutical intermediates. Given its trifunctional nature and potential volatility, robust analytical methods are essential for quality control, reaction monitoring, and structural confirmation.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. For this compound, the IR spectrum provides a characteristic "fingerprint," revealing the presence of its key functional groups.

Predicted Infrared Spectrum of this compound

Due to the unavailability of an experimental spectrum in publicly accessible databases, the following is a prediction based on established group frequencies and the known effects of α-halogenation on carbonyl compounds. The presence of both a highly electronegative fluorine atom and a larger, polarizable iodine atom on the α-carbon is expected to influence the electronic environment of the adjacent carbonyl group.

The electronegative fluorine atom will inductively withdraw electron density, which typically shifts the C=O stretching frequency to a higher wavenumber. Conversely, the less electronegative but larger iodine atom may have a competing, albeit weaker, effect.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Predicted Intensity | Rationale and Field Insights |

| ~2985-2900 | C-H (sp³) stretch | Medium | Characteristic of the ethyl group (CH₃ and CH₂). |

| ~1755-1770 | C=O (ester) stretch | Strong | The presence of the α-fluoro substituent is expected to increase the stretching frequency from the typical ~1735-1750 cm⁻¹ for an aliphatic ester due to the inductive effect.[1] |

| ~1300-1200 | C-O (ester) stretch | Strong | Often a broad and strong absorption, characteristic of the ester C-O single bond. |

| ~1100-1000 | C-F stretch | Strong | The C-F bond is highly polar, leading to a strong absorption in this region. |

| ~600-500 | C-I stretch | Medium-Weak | The C-I bond is weaker and involves a heavier atom, resulting in a lower frequency absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a liquid sample like this compound, ATR-FTIR is the most convenient and efficient method for obtaining an IR spectrum. This technique requires minimal sample preparation and is suitable for a wide range of liquids.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This is a critical step to subtract the IR absorptions of atmospheric water and carbon dioxide.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal.

-

If the sample is volatile, it is advisable to acquire the spectrum promptly.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

-

Self-Validation: The protocol is self-validating through the acquisition of a clean background spectrum. A flat baseline in the background spectrum ensures that any observed peaks are from the sample itself.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is the most common ionization method, particularly when coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern provides a wealth of structural information.

Predicted Electron Ionization Mass Spectrum of this compound

The fragmentation of this compound under EI conditions can be predicted by considering the relative strengths of its bonds and the stability of the resulting fragments. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as there will be no isotopic peaks for fragments containing iodine, unlike with chlorine or bromine.

Molecular Ion: The molecular ion (M⁺˙) peak is expected at m/z = 232, corresponding to the molecular weight of this compound (C₄H₆FIO₂). The intensity of this peak may be low due to the lability of the C-I bond.

Key Fragmentation Pathways:

-

α-Cleavage: The most facile fragmentation is often the cleavage of the weakest bond. The C-I bond is significantly weaker than the C-F and C-C bonds, leading to the loss of an iodine radical.

-

[M - I]⁺: Loss of ⋅I (127 u) will result in a prominent peak at m/z = 105. This fragment, [CH(F)COOCH₂CH₃]⁺, is stabilized by the presence of the carbonyl group and the fluorine atom.

-

-

Cleavage of the Ethyl Group:

-

[M - C₂H₅]⁺: Loss of an ethyl radical (⋅C₂H₅, 29 u) will produce a peak at m/z = 203.

-

[M - OC₂H₅]⁺: Loss of an ethoxy radical (⋅OC₂H₅, 45 u) will lead to the formation of the acylium ion [CH(F)I-C=O]⁺ at m/z = 187. This is a common fragmentation pathway for esters.[2]

-

-

Other Fragments:

-

[COOCH₂CH₃]⁺: A peak at m/z = 73 corresponding to the ethyl ester group.

-

[C₂H₅]⁺: A peak at m/z = 29 from the ethyl group.

-

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 232 | [CH(F)I-COOCH₂CH₃]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [CH(F)I-COO]⁺ | Loss of ⋅C₂H₅ |

| 187 | [CH(F)I-C=O]⁺ | Loss of ⋅OC₂H₅ |

| 127 | [I]⁺ | Iodine cation |

| 105 | [CH(F)COOCH₂CH₃]⁺ | Loss of ⋅I |

| 73 | [COOCH₂CH₃]⁺ | Cleavage of the α-carbon-carbonyl bond |

| 45 | [OC₂H₅]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the analysis of volatile compounds like this compound, providing both separation from other components in a mixture and structural identification.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 ppm.

-

-

GC-MS System Configuration:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 250 °C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the compound. A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface: Transfer line temperature: 280 °C.

-

Ion Source: Electron ionization (EI) at 70 eV. Ion source temperature: 230 °C.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 20-300.

-

-

Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the data.

-

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak and compare it to the predicted fragmentation pattern.

-

Self-Validation: The protocol's validity is confirmed by the sharpness and symmetry of the chromatographic peak, indicating good separation and no on-column degradation. The reproducibility of the fragmentation pattern across multiple injections ensures the reliability of the identification.

Visualization of Key Processes

Molecular Structure

References

Unraveling the Reactivity of Ethyl Iodofluoroacetate: A Theoretical Perspective for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl iodofluoroacetate, a halogenated ester of significant interest in synthetic chemistry, presents a unique reactivity profile governed by the interplay of its iodo and fluoro substituents. This guide provides a comprehensive theoretical exploration of the reactivity of this compound, offering insights crucial for its application in drug development and complex molecule synthesis. By leveraging established computational chemistry principles and drawing parallels from studies on analogous α-haloesters, we dissect the key reaction pathways, including nucleophilic substitution and the Reformatsky reaction. This document serves as a foundational resource for researchers seeking to understand and predict the chemical behavior of this versatile building block, thereby accelerating innovation in medicinal chemistry and materials science.

Introduction: The Duality of Halogenation in this compound

This compound (EIFA) is a captivating molecule for synthetic chemists. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the α-carbon imparts a rich and nuanced reactivity. This duality allows for selective transformations, making EIFA a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The core of EIFA's reactivity lies in the electronic and steric effects of its halogen substituents:

-

The Influence of Fluorine: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

-

The Role of Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering iodine an excellent leaving group in nucleophilic substitution reactions. Furthermore, the large size and polarizability of iodine play a crucial role in reactions involving organometallic reagents.

Understanding the theoretical underpinnings of EIFA's reactivity is paramount for designing efficient and selective synthetic routes. This guide will delve into the computational methodologies used to probe its reaction mechanisms and predict its behavior in various chemical environments.

Theoretical Methodologies for Probing Reactivity

The study of reaction mechanisms at the molecular level is greatly empowered by computational chemistry. For a molecule like this compound, a combination of theoretical methods is employed to provide a holistic understanding of its reactivity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse in computational chemistry, offering a good balance between accuracy and computational cost. It is extensively used to:

-

Determine Ground State Geometries: Optimizing the molecular structure of reactants, products, and intermediates to their lowest energy conformations.

-

Locate Transition States: Identifying the highest energy point along a reaction pathway, which is crucial for calculating activation energies.

-

Calculate Reaction Energetics: Determining the enthalpy and Gibbs free energy changes of a reaction to predict its feasibility and spontaneity.

A recent study on the synthesis of ethyl acetate highlighted the utility of DFT in elucidating reaction mechanisms and energy barriers, demonstrating that the rate-determining step is nucleophilic addition[1]. Similar approaches can be applied to dissect the reactivity of EIFA.

Ab Initio Methods

For higher accuracy, particularly in the calculation of reaction barriers, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed for single-point energy calculations on DFT-optimized geometries.

Solvation Models

Reactions are typically carried out in a solvent. To account for the influence of the solvent on the reaction, implicit and explicit solvation models are used in theoretical calculations. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium.

Conformational Analysis

The different spatial arrangements of atoms in a molecule, known as conformations, can have a significant impact on its reactivity. A thorough conformational analysis is essential to identify the most stable conformers of reactants and transition states, which are the ones that will predominantly participate in the reaction.[1][2]

Key Reaction Pathways of this compound: A Theoretical Dissection

Based on the known reactivity of α-haloesters, we can predict and analyze several key reaction pathways for this compound.

Nucleophilic Substitution (SN2) Reactions

The presence of an excellent leaving group (iodide) and an electrophilic α-carbon makes EIFA a prime candidate for SN2 reactions.

Mechanism: The reaction proceeds via a backside attack of a nucleophile on the α-carbon, leading to the inversion of stereochemistry. The transition state involves a pentacoordinate carbon atom.

Theoretical Insights: DFT calculations can be used to model the SN2 reaction profile, including the structures of the reactant complex, the transition state, and the product complex. The activation energy barrier can be calculated to predict the reaction rate. The nature of the nucleophile, the solvent, and the steric hindrance around the reaction center will all influence the reaction kinetics.

Workflow for Theoretical SN2 Analysis:

Caption: A typical workflow for the theoretical investigation of an SN2 reaction.

The Reformatsky Reaction: Carbon-Carbon Bond Formation

The Reformatsky reaction is a powerful tool for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc metal.[3][4][5] EIFA is an ideal substrate for this reaction.

Mechanism:

-

Oxidative Addition: Zinc metal inserts into the carbon-iodine bond of EIFA to form an organozinc intermediate, often referred to as a Reformatsky enolate.[5]

-

Coordination: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the enolate.

-

Cyclic Transition State: The reaction proceeds through a six-membered chair-like transition state.[3]

-

C-C Bond Formation: A new carbon-carbon bond is formed between the α-carbon of the enolate and the carbonyl carbon.

-

Hydrolysis: Acidic workup protonates the oxygen to yield the final β-hydroxy ester.

Theoretical Insights: Theoretical calculations have been instrumental in elucidating the structure of the Reformatsky reagent and the nature of the transition state.[3] Studies have shown that the zinc enolates can exist as dimers in solution.[4] DFT calculations can be employed to model the energies of the intermediates and the transition state, providing insights into the diastereoselectivity of the reaction.

Reformatsky Reaction Mechanism:

Caption: The key steps involved in the Reformatsky reaction.

Comparative Reactivity Analysis

To further understand the unique properties of this compound, it is instructive to compare its predicted reactivity with related α-haloesters.

| Compound | Leaving Group Ability | α-Carbon Electrophilicity | Predicted SN2 Rate | Predicted Reformatsky Reactivity |

| Ethyl Chloroacetate | Moderate | Moderate | Moderate | Moderate |

| Ethyl Bromoacetate | Good | Good | Good | Good |

| Ethyl Iodoacetate | Excellent | Good | Excellent | Excellent |

| Ethyl Fluoroacetate | Poor | High | Low | Low |

| This compound | Excellent | Very High | Very High | High |

Table 1: A qualitative comparison of the predicted reactivity of various ethyl α-haloacetates.

The presence of both fluorine and iodine in EIFA is predicted to result in a highly reactive substrate for both nucleophilic substitution and the Reformatsky reaction. The fluorine atom enhances the electrophilicity of the α-carbon, while the iodine atom serves as an excellent leaving group.

Experimental Protocols for Validation of Theoretical Predictions

Theoretical studies provide a powerful framework for understanding reactivity, but experimental validation is crucial. Here are key experimental protocols that can be used to test the theoretical predictions for this compound.

Kinetic Studies of Nucleophilic Substitution

Objective: To determine the rate constant and activation parameters of the SN2 reaction of EIFA with a given nucleophile.

Methodology:

-

Reactant Preparation: Prepare standard solutions of this compound and the chosen nucleophile in a suitable solvent.

-

Reaction Monitoring: Initiate the reaction in a thermostated reactor. Monitor the disappearance of the reactants or the appearance of the product over time using techniques such as:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the changes in the chemical environment of specific nuclei.

-

Conductivity Measurements: If the reaction involves a change in the number of ions.

-

-

Data Analysis: Determine the reaction order and the rate constant (k) from the concentration-time data. Repeat the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Product Analysis of the Reformatsky Reaction

Objective: To identify the structure and determine the yield and diastereoselectivity of the β-hydroxy ester formed from the reaction of EIFA with a carbonyl compound.

Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, add activated zinc. Add a solution of this compound and the carbonyl compound in a dry ethereal solvent (e.g., THF or diethyl ether).

-

Reaction Execution: Stir the reaction mixture at the appropriate temperature until the starting materials are consumed (monitored by TLC or GC).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid. Extract the product with an organic solvent.

-

Purification and Characterization: Purify the crude product by column chromatography. Characterize the structure of the β-hydroxy ester using:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., hydroxyl and ester carbonyl).

-

Conclusion: A Roadmap for Harnessing the Reactivity of this compound

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. By leveraging computational chemistry, we can dissect its reaction mechanisms, predict its behavior in different chemical environments, and design novel synthetic strategies. The enhanced electrophilicity of the α-carbon due to the fluorine substituent, combined with the excellent leaving group ability of the iodine atom, makes this compound a highly versatile and reactive building block.

The insights presented here are intended to empower researchers in drug discovery and development to confidently incorporate this unique molecule into their synthetic endeavors. Future theoretical and experimental work will undoubtedly uncover even more of the synthetic potential held within this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Iodofluoroacetate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, halogenated organic compounds serve as pivotal building blocks. Ethyl iodofluoroacetate (CAS 401-58-1), with its unique combination of fluorine and iodine moieties, presents a versatile intermediate for introducing these halogens into more complex molecular architectures. A fundamental understanding of its behavior in various solvent systems is paramount for its effective utilization in synthesis, purification, and formulation.

This technical guide deviates from a conventional data sheet structure. Instead, it is designed to provide a deeper, more practical understanding of the solubility characteristics of this compound. Recognizing the scarcity of readily available quantitative solubility data, this document focuses on equipping the research scientist with the foundational principles to predict solubility and the detailed methodologies to determine it experimentally. It is a guide to not just what the solubility is, but why it is, and how to measure it accurately and safely.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility. The interplay of intermolecular forces, polarity, and molecular size dictates how well a solute will dissolve in a given solvent.

Key Properties

The following table summarizes the essential physicochemical properties of this compound. These values are critical for both theoretical solubility predictions and for the practical design of experimental procedures.

| Property | Value | Source(s) |

| CAS Number | 401-58-1 | [1][2] |

| Molecular Formula | C₄H₆FIO₂ | [3] |

| Molecular Weight | 231.99 g/mol | [3] |

| Boiling Point | 176.2°C at 760 mmHg | [3] |

| Melting Point | 68-72°C | [3][4] |

| Density | 1.89 g/cm³ | [3] |

| Flash Point | 60.3°C | [3] |

| Appearance | Not specified, likely a liquid at room temp given the melting point range. | |

| Hazard Statements | Irritant | [3] |

Structural and Polarity Considerations

This compound possesses a combination of polar and non-polar characteristics. The ester functional group (-COO-) introduces polarity through its carbonyl (C=O) and ether (C-O) linkages, which can participate in dipole-dipole interactions. The carbon-fluorine and carbon-iodine bonds are also polar. However, the ethyl group (CH₃CH₂-) contributes to the non-polar character of the molecule.

The general principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this suggests a favorable solubility in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran): These solvents have dipoles but lack acidic protons. They are expected to be good solvents for this compound due to the potential for strong dipole-dipole interactions.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors. While this compound has hydrogen bond acceptors (the oxygen atoms in the ester group), it lacks donor protons. Solubility is expected, but perhaps less favorable than in polar aprotic solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar ethyl group and the large, polarizable iodine atom in this compound suggest that it will have some solubility in these solvents.

A related compound, ethyl iododifluoroacetate, is known to be soluble in tetrahydrofuran (THF), benzene, and toluene, slightly soluble in ether, and very slightly soluble in hexane. This provides an empirical basis for predicting a similar solubility pattern for this compound.

Theoretical Framework and Prediction of Solubility

The following diagram illustrates the logical flow for predicting the solubility of this compound in different classes of organic solvents based on its molecular properties.

Caption: Predictive model for this compound solubility.

Experimental Determination of Solubility

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes and syringes

-

Syringe filters (chemically compatible with the chosen solvents)

-

Volumetric flasks and other appropriate glassware

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound in each of the chosen solvents. These will be used to create a calibration curve for the analytical instrumentation.

-

-

Sample Preparation:

-

Into a series of vials with secure caps, add a known volume or weight of each organic solvent.

-

To each vial, add an excess amount of this compound. The presence of undissolved solute is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately pass the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A gravimetric dilution (by weight) is often more accurate than a volumetric dilution.

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:

-

Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.

-

Purity of Materials: Use high-purity solute and solvents, and characterize the solid phase before and after the experiment to check for any changes in form (e.g., polymorphism or solvate formation).

-

Temperature Control: Maintain and accurately record the temperature throughout the equilibration process, as solubility is highly temperature-dependent.

-

Method Validation: Validate the analytical method (HPLC or GC) for linearity, accuracy, and precision.

Safety, Handling, and Disposal

As a halogenated organic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Given its classification as an irritant, direct contact should be minimized.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste this compound and solutions containing it as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal.

Conclusion

References

An In-Depth Technical Guide to the Stability and Storage of Ethyl Iodofluoroacetate

Introduction: Ethyl 2-fluoro-2-iodoacetate (CAS 401-58-1) is a halogenated ester of significant interest in synthetic organic chemistry and drug development. As an α-halo ester, it serves as a potent alkylating agent and a versatile building block for introducing fluorinated moieties into complex molecules.[1] However, the very structural features that make it synthetically useful—namely the labile carbon-iodine bond and the ester functionality—also render it susceptible to degradation. This guide provides a comprehensive, mechanistically grounded overview of the factors influencing the stability of ethyl iodofluoroacetate and outlines field-proven protocols for its optimal storage, handling, and quality assessment, ensuring its integrity for research and development applications.

Section 1: Core Physicochemical Properties

A foundational understanding of this compound's properties is essential for its proper handling. These characteristics dictate its behavior under various conditions and inform the storage protocols detailed later in this guide.

| Property | Value | Source(s) |

| CAS Number | 401-58-1 | [2][3][4] |

| Molecular Formula | C₄H₆FIO₂ | [5] |

| Molecular Weight | ~231.99 g/mol | [2][5] |

| Appearance | Clear Liquid | [5] |

| Boiling Point | 176.2 °C at 760 mmHg | [2] |

| Density | 1.89 g/cm³ | [2] |

| Purity (Typical) | ≥95% | [5] |

Section 2: The Chemical Basis of Instability: A Mechanistic Perspective

The stability of this compound is fundamentally governed by its structure as an α-halo ester. The presence of two distinct halogen atoms (fluorine and iodine) on the α-carbon, adjacent to an ester carbonyl group, creates a highly reactive electrophilic center.

The Lability of the Carbon-Iodine Bond: The primary driver of instability is the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This makes the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions.[1] Even weak nucleophiles can displace the iodide, leading to the degradation of the starting material.

Influence of Adjacent Fluorine and Ester Groups: The electron-withdrawing effects of both the fluorine atom and the ester carbonyl group further enhance the electrophilicity of the α-carbon. This inductive pull polarizes the C-I bond, weakening it and making the carbon atom more attractive to incoming nucleophiles. This inherent reactivity is the cornerstone of its utility in synthesis but also the root of its storage challenges.

Section 3: Key Factors Influencing Stability & Degradation Pathways

Several environmental factors can initiate or accelerate the decomposition of this compound. Understanding these factors is critical to preventing sample degradation.

Moisture: The Catalyst for Hydrolysis

Exposure to water, even atmospheric moisture, is highly detrimental. The primary degradation pathway is the hydrolysis of the ester linkage, which can be catalyzed by either acid or base.

-

Mechanism: Water acts as a nucleophile, attacking the ester carbonyl. This process is significantly accelerated by the formation of hydroiodic acid (HI) as a byproduct of reaction with trace nucleophiles or slow decomposition, which then autocatalyzes further ester hydrolysis.

-

Consequence: This leads to the formation of fluoroiodoacetic acid and ethanol, fundamentally altering the reagent's chemical identity and rendering it unsuitable for most applications. The safety data sheet for the related compound ethyl iodide notes that it may decompose upon exposure to moist air or water.[6]

Light: The Initiator of Photodecomposition

The C-I bond is notoriously photolabile. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of this bond.

-

Mechanism: Light provides the energy to break the C-I bond, generating a highly reactive carbon-centered radical and an iodine radical. These radicals can initiate a cascade of unwanted side reactions, including dimerization, elimination, and reaction with solvents or container materials.

-

Consequence: This results in a complex mixture of impurities and a significant loss of the active reagent. General best practices for similar compounds recommend protection from direct light, as it may cause decomposition over time.[7]

Temperature: The Accelerator of Degradation

Elevated temperatures increase the kinetic energy of molecules, accelerating all potential degradation reactions.

-

Mechanism: Heat lowers the energy barrier for decomposition pathways, including hydrolysis, elimination, and nucleophilic substitution. While the product is distillable, prolonged exposure to high temperatures will inevitably lead to thermal decomposition.[8]

-

Consequence: Storage at ambient or elevated temperatures will shorten the shelf-life of the compound significantly. Therefore, keeping the material cool is a critical storage parameter.[8]

Incompatible Materials: The Source of Exogenous Reactants

As a potent alkylating agent, this compound will react readily with a wide range of chemicals.[1]

-

Nucleophiles: Amines, thiols, alcohols, and even basic buffer components will readily displace the iodide ion.

-

Strong Bases: Can promote elimination reactions or catalyze rapid hydrolysis.

-

Strong Acids & Oxidizing Agents: Can lead to complex and potentially hazardous decomposition reactions.

The following diagram illustrates the primary degradation sensitivities.

Caption: Key factors leading to the degradation of this compound.

Section 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of this compound.

Optimal Storage Conditions

The following conditions are designed to mitigate the risks outlined in Section 3.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C). Refer to the product label for any supplier-specific recommendations.[8] | Minimizes the rate of all thermal degradation pathways. |

| Atmosphere | Inert Gas Blanket (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass bottle. [8] | Prevents moisture ingress and protects the light-sensitive C-I bond from photolytic cleavage. |

| Location | Store in a dry, well-ventilated, and cool place away from heat and ignition sources. [6][8] | Ensures a stable external environment and mitigates safety risks associated with flammable vapors. |

Safe Handling Procedures

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Incompatibilities: Ensure the compound is not brought into contact with strong bases, acids, oxidizing agents, or other nucleophiles.

-

Inert Handling: For transfers, use dry syringes or cannulas under a positive pressure of inert gas to prevent exposure to air and moisture.

Section 5: Experimental Verification of Stability

Regularly verifying the purity of the reagent is a cornerstone of trustworthy and reproducible science. The following protocols provide self-validating systems for quality control.

Protocol: Purity Assessment by Gas Chromatography (GC)

GC is an effective method for quantifying the purity of volatile esters and detecting the emergence of degradation products.[9]

-

System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).

-

Standard Preparation: Prepare a dilute solution of the this compound standard (from a freshly opened bottle or a trusted lot) in a dry, inert solvent like anhydrous ethyl acetate.

-

Sample Preparation: Prepare a sample of the stock reagent at the same concentration as the standard.

-

Analysis: Inject the standard to establish a retention time and peak area. Subsequently, inject the test sample.

-

Interpretation: A decrease in the area of the main peak or the appearance of new peaks (especially earlier-eluting, more volatile impurities) relative to the standard indicates degradation. Purity can be calculated using an area normalization method.[9]

Protocol: Structural Verification by NMR Spectroscopy

NMR provides an unambiguous assessment of molecular structure and purity.[9]

-

Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small aliquot of the reagent in a dry deuterated solvent (e.g., CDCl₃). Add a sealed capillary containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Interpretation:

-

¹H NMR: Compare the spectrum to a reference. Look for the characteristic signals of the ethyl group and the CHF proton. The appearance of new peaks, such as a broad peak for ethanol or peaks corresponding to hydrolysis products, indicates degradation.

-

¹⁹F NMR: This is a highly sensitive probe. The presence of more than one fluorine signal where only one is expected is a clear indicator of impurity or degradation.

-

Quantitative Analysis: Compare the integration of the analyte peaks to the internal standard to determine the precise purity of the reagent.

-

The following workflow diagram illustrates a robust quality control process.

Caption: A recommended workflow for quality control of this compound.

Section 6: Summary of Recommendations

For ease of reference, the critical parameters for maintaining the stability of this compound are summarized below.

| Parameter | Optimal Condition | Critical Rationale |

| Temperature | 2-8 °C | Slows all degradation kinetics. |

| Light Exposure | None (Amber Vial) | Prevents photolytic C-I bond cleavage. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture. |

| Handling | Fume Hood, Inert Techniques | Ensures user safety and reagent integrity. |

| Purity Check | Upon Receipt & Periodically (GC/NMR) | Verifies reagent quality before use in critical experiments. |

| Avoid | Water, Bases, Acids, Nucleophiles, Heat | These materials and conditions actively degrade the compound. |

By implementing these scientifically-grounded storage and handling strategies, researchers can ensure the long-term stability and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 401-58-1 [chemicalbook.com]

- 4. This compound | 401-58-1 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

An In-Depth Guide to the Nomenclature, Properties, and Synthesis of Ethyl Iodofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iodofluoroacetate is a halogenated ester that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of both fluorine and iodine on the alpha-carbon imparts unique chemical reactivity, making it a versatile intermediate for introducing fluorinated moieties into complex molecules. This guide provides a comprehensive overview of this compound, beginning with a detailed clarification of its nomenclature and synonyms. It further explores its physicochemical properties, outlines a representative synthetic approach with an emphasis on the underlying chemical principles, and contextualizes its importance by comparing it with structurally related halogenated acetates. The potential applications in medicinal chemistry are discussed, providing researchers and drug development professionals with a foundational understanding of this important reagent.

Decoding the Nomenclature: From Common Names to IUPAC Standards

The unambiguous identification of chemical compounds is paramount in scientific research. This compound is known by several names, which can lead to confusion. This section aims to systematically dissect its nomenclature.

The formal name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-fluoro-2-iodoacetate .[1][2] This systematic name provides a precise description of the molecule's structure.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl Iodofluoroacetate for Research and Development

This guide provides a comprehensive framework for the safe handling, storage, and disposal of ethyl iodofluoroacetate (CAS 401-58-1). As a valuable halogenated building block in medicinal chemistry and drug development, its unique reactivity necessitates a robust understanding of its potential hazards. This document is intended for researchers, scientists, and professionals who handle this compound in a laboratory setting. The protocols described herein are designed to be self-validating systems, prioritizing the mitigation of risk through a combination of engineering controls, personal protective equipment, and rigorous standard operating procedures.

Section 1: Compound Profile and Comprehensive Hazard Analysis

This compound is a halogenated ester used in organic synthesis. While specific toxicological data for this exact compound is limited, its structural motifs—specifically the fluoroacetate group—demand that it be treated with extreme caution. The safety protocols outlined are based on its known physical properties and informed by data from structurally analogous compounds, such as ethyl fluoroacetate and other halogenated reagents.

Physicochemical Properties

A clear understanding of the compound's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, firefighting measures, and spill response procedures.

| Property | Value | Source |

| CAS Number | 401-58-1 | [1][2][3] |

| Molecular Formula | C₄H₆FIO₂ | [1][3] |

| Molecular Weight | 231.99 g/mol | [1][3] |

| Appearance | Clear Liquid | |

| Density | 1.89 g/cm³ | [1] |

| Boiling Point | 176.2°C at 760 mmHg | [1] |

| Flash Point | 60.3°C (Closed Cup) | [1] |

| Synonyms | Ethyl 2-fluoro-2-iodoacetate, Ethyl fluoroiodoacetate | [1] |

Hazard Identification and Risk Assessment

The primary directive for handling this compound is to assume a high degree of toxicity due to the presence of the fluoroacetate moiety. This structural feature is the causal basis for the stringent controls recommended.

-

Primary Hazard: Inferred High Acute Toxicity: The fluoroacetate group is a well-known metabolic poison. Compounds like sodium fluoroacetate are highly toxic because they can be converted in vivo to fluorocitrate, which inhibits the aconitase enzyme, a critical component of the citric acid cycle, leading to cellular energy deprivation.[4] While this compound is not sodium fluoroacetate, the potential for metabolic activation to a toxic species necessitates treating it as a substance with high acute toxicity via all routes of exposure (inhalation, ingestion, and dermal contact).

-

Irritant Properties: The compound is classified as an irritant (Xi).[1] It is expected to cause significant skin and eye irritation upon contact.[5]

-

Inhalation Hazard: Due to its density, the vapors of this compound are heavier than air and can accumulate in poorly ventilated or low-lying areas.[1][6] Inhalation may cause respiratory tract irritation.[7]

-

Flammability: With a flash point of 60.3°C, this compound is a combustible liquid.[1] It does not pose a fire hazard at standard room temperature but can form flammable vapor-air mixtures if heated above its flash point.

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, which may cause vigorous or exothermic reactions.[6][8]

-

Hazardous Decomposition: When subjected to heat or fire, this compound may decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen iodide (HI), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This hierarchy of controls is a foundational principle of laboratory safety.[9]

Hierarchy of Controls

The most effective safety strategies involve removing or minimizing the hazard at its source.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[5][8] This is the primary method for preventing inhalation exposure.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible and located in close proximity to the work area.[6][7]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected carefully to ensure it is compatible with the hazards posed by this compound.

| Protection | Specification | Rationale and Causality |

| Eye/Face | Tightly fitting chemical splash goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes of the irritant liquid and potentially harmful vapors.[5][10] |

| Hand | Double-gloving is recommended. Use heavy-duty, chemical-resistant gloves such as butyl rubber or Viton™. Nitrile gloves offer poor protection and should only be used as an inner glove for incidental contact, with immediate replacement upon contamination. | Halogenated esters can permeate standard nitrile gloves. Butyl rubber provides superior resistance, preventing dermal absorption of this potentially toxic compound.[8][10] |

| Body | A flame-resistant lab coat, fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat. | Provides a barrier against spills and splashes. Flame-resistant material is prudent given the compound's combustibility.[5][9] |